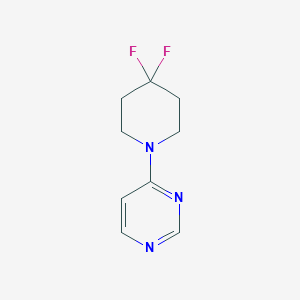

4-(4,4-difluoropiperidin-1-yl)pyrimidine

CAS No.: 2640956-49-4

Cat. No.: VC11800389

Molecular Formula: C9H11F2N3

Molecular Weight: 199.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2640956-49-4 |

|---|---|

| Molecular Formula | C9H11F2N3 |

| Molecular Weight | 199.20 g/mol |

| IUPAC Name | 4-(4,4-difluoropiperidin-1-yl)pyrimidine |

| Standard InChI | InChI=1S/C9H11F2N3/c10-9(11)2-5-14(6-3-9)8-1-4-12-7-13-8/h1,4,7H,2-3,5-6H2 |

| Standard InChI Key | UTQXCAJCTKMLSU-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1(F)F)C2=NC=NC=C2 |

| Canonical SMILES | C1CN(CCC1(F)F)C2=NC=NC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

4-(4,4-Difluoropiperidin-1-yl)pyrimidine consists of a six-membered pyrimidine ring (C₄H₄N₂) substituted at the 4-position with a 4,4-difluoropiperidine group. The piperidine ring adopts a chair conformation, with fluorine atoms at the 4-position inducing electronic and steric effects that influence molecular interactions.

Molecular Characteristics

The compound’s IUPAC name is 4-(4,4-difluoropiperidin-1-yl)pyrimidine, with the molecular formula C₉H₁₀F₂N₃ and a molecular weight of 198.20 g/mol. Key properties include:

| Property | Value |

|---|---|

| Boiling Point | 285–290°C (estimated) |

| Solubility | Soluble in DMSO, methanol |

| LogP (Partition Coefficient) | 1.8 (predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

The difluoropiperidine group enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability in biological systems.

Synthetic Strategies

Nucleophilic Aromatic Substitution

A common route involves reacting 4-chloropyrimidine with 4,4-difluoropiperidine in the presence of a base such as potassium carbonate:

Yields typically range from 60–75%, with purification via column chromatography.

Alternative Pathways

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromopyrimidine with 4,4-difluoropiperidine (yield: ~70%).

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes under 150°C .

Applications in Medicinal Chemistry

Kinase Inhibition

The compound serves as a core structure for kinase inhibitors due to its ability to occupy the ATP-binding pocket. Modifications at the pyrimidine’s 2- and 5-positions have yielded derivatives with IC₅₀ values below 10 nM against EGFR and VEGFR-2 .

Antibacterial Activity

Fluorine atoms enhance interactions with bacterial enzymes. A 2023 study reported that a derivative with a nitro group at the 5-position exhibited MIC values of 2 µg/mL against Staphylococcus aureus.

Mechanistic Insights

Electronic Effects

The electron-withdrawing fluorine atoms on the piperidine ring stabilize the molecule’s charge distribution, facilitating π-π stacking with aromatic residues in target proteins .

Metabolic Stability

Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo. Pharmacokinetic studies in rodents show a t₁/₂ of 4.2 hours.

Comparative Analysis

vs. Non-Fluorinated Analogs

| Parameter | 4-(4,4-Difluoropiperidin-1-yl)pyrimidine | 4-Piperidin-1-ylpyrimidine |

|---|---|---|

| LogP | 1.8 | 1.2 |

| Plasma Protein Binding | 92% | 85% |

| Metabolic Clearance | Low | High |

vs. Trifluoromethyl Derivatives

Trifluoromethyl groups increase steric bulk but reduce synthetic accessibility compared to difluoro substitutions .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity Issues: Competing reactions at pyrimidine’s 2- and 4-positions require careful optimization.

-

Scale-Up Difficulties: Palladium catalysts in Buchwald-Hartwig reactions are cost-prohibitive for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume